

# **Application Notes and Protocols for the Intraperitoneal Administration of ACBI3**

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#### Introduction

ACBI3 is a first-in-class, experimental anti-cancer agent known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of the KRAS protein, a key driver in many types of cancer.[1][2] As a large, lipophilic molecule, ACBI3 has low aqueous solubility and lacks oral bioavailability, making parenteral administration necessary for in vivo studies.[3][4] These application notes provide detailed protocols for the preparation and intraperitoneal (IP) injection of ACBI3 for preclinical research, specifically addressing the challenges posed by its poor solubility.

### **Physicochemical Properties of ACBI3**

A summary of **ACBI3**'s key properties is essential for understanding its formulation requirements.

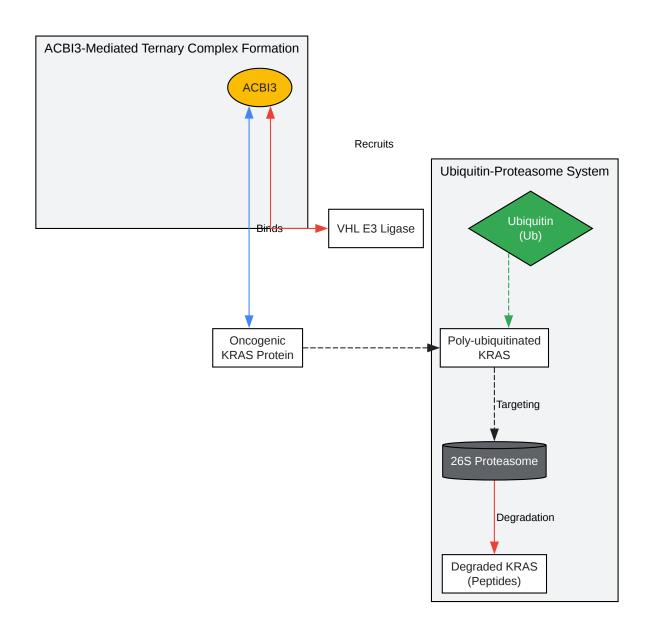


Property	Value	Reference
IUPAC Name	(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-amino-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]triazol-1-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide	[1]
Molecular Formula	C50H62N14O6S2	[1]
Molar Mass	1019.26 g/mol	[1]
Aqueous Solubility	Poor; <1 μg/mL at pH 6.8	[3][4]
DMSO Solubility	125 - 200 mg/mL (Sonication and warming may be required)	[5][6]
Appearance	Solid powder	[6]
Mechanism	VHL-recruiting PROTAC; induces ubiquitination and proteasomal degradation of KRAS	[2][3]

## **Mechanism of Action: KRAS Degradation Pathway**

**ACBI3** functions as a molecular bridge, bringing the target protein (KRAS) into proximity with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of KRAS, marking it for degradation by the proteasome. The resulting depletion of cellular KRAS levels leads to a profound and sustained suppression of downstream oncogenic signaling pathways, such as the MAPK pathway.[3][4][7]





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**Caption: ACBI3** induces KRAS degradation via the ubiquitin-proteasome system.



# **Application Notes: Formulation Strategy for In Vivo Studies**

Due to its high lipophilicity and poor aqueous solubility, formulating **ACBI3** for parenteral administration requires a specialized approach. Standard aqueous vehicles are unsuitable, and while **ACBI3** is soluble in DMSO, high concentrations of this solvent can cause local irritation and toxicity upon IP injection.[8]

The most effective published method for IP administration of **ACBI3** involves creating a nanomilled suspension.[3][4] This technique reduces the particle size of the drug to the nanometer scale, which increases the surface area for dissolution and can improve bioavailability for poorly soluble compounds administered intraperitoneally.[9] The suspension is stabilized with a combination of excipients:

- Hydroxypropyl cellulose (HPC): A suspending and viscosity-modifying agent to ensure a uniform, stable suspension.
- Polysorbate 80 (Tween® 80): A non-ionic surfactant that acts as a wetting agent, preventing particle aggregation and improving dispersion.
- Sodium Dodecyl Sulfate (SDS): An anionic surfactant that can further aid in wetting and solubility.

This multi-component vehicle ensures that **ACBI3** remains finely dispersed, allowing for consistent dosing and absorption from the peritoneal cavity.

## **Experimental Protocols**

# Protocol 1: Preparation of ACBI3 Nano-milled Suspension

This protocol details the formulation of a 6 mg/mL **ACBI3** suspension, suitable for a 30 mg/kg dose at an injection volume of 5 mL/kg.

Materials and Equipment:

ACBI3 powder



- Hydroxypropyl cellulose (HPC)
- Polysorbate 80
- Sodium Dodecyl Sulfate (SDS)
- Sterile Water for Injection (WFI)
- Zirconium oxide milling beads
- Dual-axis centrifuge mill (e.g., ZentriMix 380R) or equivalent high-energy mill
- Sterile vials
- Analytical balance and weighing tools
- · Sterile syringes and needles

#### Procedure:

- Prepare the Vehicle: In an appropriate sterile container, prepare the vehicle by dissolving hydroxypropyl cellulose, polysorbate 80, and SDS in Sterile Water for Injection. The exact concentrations may need optimization, but a common starting point for such suspensions is in the range of 0.5-2% for HPC and 0.1-0.5% for surfactants.
- Weigh ACBI3: Accurately weigh the required amount of ACBI3 powder using an analytical balance under aseptic conditions. For a 6 mg/mL final concentration, weigh 6 mg of ACBI3 for each mL of vehicle.
- Combine Components: Add the weighed ACBI3 powder, the prepared vehicle, and sterile zirconium oxide milling beads to a sterile milling vial.
- Nano-milling: Secure the vial in the dual-axis centrifuge. Process the suspension according to the following published parameters:
  - Speed: 1,000 rpm
  - Duration: 4 hours



- Temperature: 4 °C[4]
- Harvesting and Storage: After milling, carefully aspirate the homogenous nano-suspension, leaving the milling beads behind. Transfer the final formulation to a sterile vial.
- Quality Control: Visually inspect the suspension for homogeneity. If possible, measure particle size distribution to confirm nano-sizing.
- Storage: Store the formulation at 2-8°C, protected from light. As with most suspensions, gently vortex or invert to re-suspend particles before each use. It is recommended to prepare fresh formulations to minimize instability.[10]

## Protocol 2: Intraperitoneal (IP) Injection Procedure in Mice

This protocol is a standard procedure for administering the prepared **ACBI3** suspension to mice.

#### Materials:

- Prepared **ACBI3** nano-suspension
- Mouse restraint device (optional)
- Sterile 1 mL syringes
- Sterile needles, 25-27 gauge[11]
- 70% Ethanol for disinfection
- Animal scale

#### Procedure:

Dose Calculation: Weigh the mouse to determine the precise injection volume. For a 30 mg/kg dose using a 6 mg/mL suspension, the injection volume is 5 mL/kg. (e.g., a 25 g mouse receives 0.125 mL).

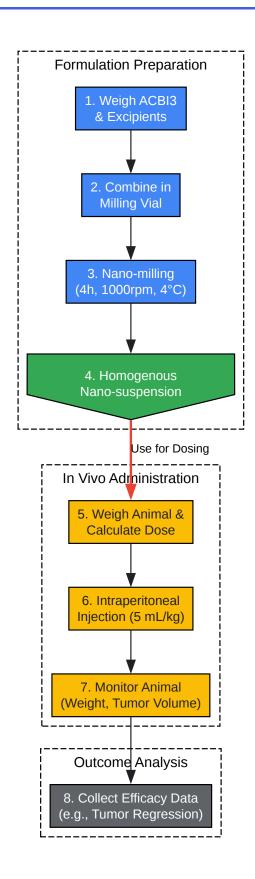


- Preparation: Gently invert the vial of ACBI3 suspension to ensure homogeneity. Draw the calculated volume into the syringe.
- Animal Restraint: Restrain the mouse securely. The preferred method is a two-person technique or using a restraint device. Position the mouse with its head tilted downwards to move abdominal organs away from the injection site.[11]
- Identify Injection Site: The target is the lower right abdominal quadrant. This location avoids vital organs such as the cecum and bladder.[11][12]
- Injection:
  - Insert the needle at a 30-40° angle with the bevel facing up.[12]
  - Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
  - If aspiration is clear, slowly and steadily depress the plunger to inject the full volume.
  - Withdraw the needle smoothly at the same angle of entry.
- Post-Injection Monitoring: Return the mouse to its cage and monitor for several minutes for any immediate adverse reactions. Continue to monitor according to the experimental timeline for changes in body weight, behavior, or signs of local irritation.[7]

### **Experimental Workflow and Dosing Summary**

The overall process from compound preparation to in vivo analysis follows a structured workflow.





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**Caption:** Workflow for **ACBI3** preparation and intraperitoneal administration.



In Vivo Dosing Parameters from Preclinical Studies

Parameter	Details	Reference
Dose	30 mg/kg	[3][4][13]
Route	Intraperitoneal (IP)	[3][4][13]
Vehicle	Nano-milled suspension in hydroxypropyl cellulose, polysorbate 80, and SDS	[3][4]
Frequency	Daily	[3][4]
Species	Mouse	[3][4][13]
Model	Xenograft models (e.g., RKN cells expressing KRASG12V)	[4]
Reported Outcome	Induced tumor regression and durable pathway modulation	[3][4][13]

### **Negative Control Considerations**

For robust in vivo experiments, a negative control is crucial. cis-**ACBI3** is a stereoisomer of **ACBI3** that is deficient in binding to the VHL E3 ligase.[3][14] Consequently, it cannot induce KRAS degradation and serves as an excellent negative control for PROTAC-mediated effects. It should be noted, however, that cis-**ACBI3** still binds to KRAS and may act as a non-covalent KRAS inhibitor.[3][14] It should be formulated and administered using the same protocol as **ACBI3** to ensure the vehicle does not contribute to the observed phenotype.

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